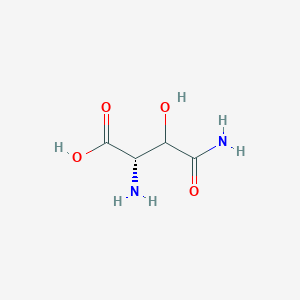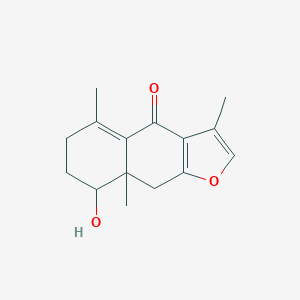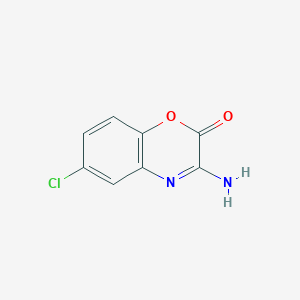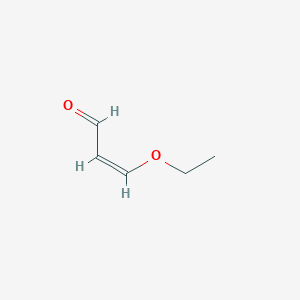
1-Acetyl-4,6,8-trimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4,6,8-trimethylazulene, also known as Ambrinol, is a natural compound found in many essential oils. Its unique structure and properties have attracted the attention of researchers in various fields, including chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of 1-Acetyl-4,6,8-trimethylazulene is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It may also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
1-Acetyl-4,6,8-trimethylazulene has been shown to have several biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to possess antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetyl-4,6,8-trimethylazulene in lab experiments is its natural origin. It can be extracted from plants and is therefore considered a safer alternative to synthetic compounds. Additionally, its unique structure and properties make it a valuable tool for studying various biological processes. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Acetyl-4,6,8-trimethylazulene. One area of interest is its potential as a natural antimicrobial agent. Further studies are needed to determine its efficacy against various pathogens and to explore its mechanism of action. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory conditions. Further research is needed to determine its safety and efficacy in humans. Finally, its unique structure and properties may make it a valuable tool for studying various biological processes, such as gene expression and protein folding.
Méthodes De Synthèse
1-Acetyl-4,6,8-trimethylazulene can be synthesized using various methods, including steam distillation, solvent extraction, and chromatography. The most common method involves the extraction of essential oils from plants that contain the compound, such as chamomile, yarrow, and blue tansy. The extracted oil is then subjected to further purification steps to isolate 1-Acetyl-4,6,8-trimethylazulene.
Applications De Recherche Scientifique
1-Acetyl-4,6,8-trimethylazulene has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant activities. Its ability to inhibit the growth of bacteria and fungi has made it a promising candidate for the development of new antimicrobial agents. Additionally, its anti-inflammatory properties have been studied for the treatment of various inflammatory conditions, such as arthritis and asthma.
Propriétés
Formule moléculaire |
C15H16O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(4,6,8-trimethylazulen-1-yl)ethanone |
InChI |
InChI=1S/C15H16O/c1-9-7-10(2)13-5-6-14(12(4)16)15(13)11(3)8-9/h5-8H,1-4H3 |
Clé InChI |
JUOAKPCWAPSQLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |
SMILES canonique |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)

![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)


![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)